molecular formula C6H2Cl2N2O4 B1585067 1,3-Dichloro-4,6-dinitrobenzene CAS No. 3698-83-7

1,3-Dichloro-4,6-dinitrobenzene

Cat. No.: B1585067
CAS No.: 3698-83-7
M. Wt: 236.99 g/mol
InChI Key: ZPXDNSYFDIHPOJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-4,6-dinitrobenzene is an aromatic compound with the molecular formula C6H2Cl2N2O4 and a molecular weight of 236.997 g/mol . It is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its distinctive chemical properties and its applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

1,3-Dichloro-4,6-dinitrobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The compound acts as a substrate for this enzyme, facilitating the conjugation of glutathione to various electrophilic compounds. This interaction is crucial for the detoxification of harmful substances in the body.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress in cells, leading to alterations in cellular homeostasis. Additionally, it has been shown to affect the expression of genes involved in stress response and detoxification pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. High doses of this compound can lead to severe toxicity, affecting multiple organ systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. It is metabolized by enzymes such as glutathione S-transferase, which facilitates its conjugation with glutathione for detoxification.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-4,6-dinitrobenzene can be synthesized through the nitration of 1,3-dichlorobenzene. The nitration process involves the reaction of 1,3-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 1,3-Dichloro-2,4-dinitrobenzene
  • 1,5-Dichloro-2,4-dinitrobenzene
  • 2,4-Dichloro-1,5-dinitrobenzene

Comparison: 1,3-Dichloro-4,6-dinitrobenzene is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions .

Properties

IUPAC Name

1,5-dichloro-2,4-dinitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXDNSYFDIHPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022210
Record name 1,3-Dichloro-4,6-dinitrobenzene
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Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3698-83-7
Record name 1,3-Dichloro-4,6-dinitrobenzene
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Record name 1,3-Dichloro-4,6-dinitrobenzene
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Record name Benzene, 1,5-dichloro-2,4-dinitro-
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Record name 1,3-Dichloro-4,6-dinitrobenzene
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Record name 1,5-dichloro-2,4-dinitrobenzene
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Record name 1,3-DICHLORO-4,6-DINITROBENZENE
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Synthesis routes and methods

Procedure details

Ml. 11.3 of fuming nitric acid (0.275 mole) in 96% H2SO4 (50 ml) was dropwise added under stirring at room temperature to 48 g of 1,3-dichloro-4-nitrobenzene (0.25 mole) in 96% H2SO4 (350 ml). The mixture was stirred for two hours, then poured into crushed ice. The separated solid was washed with cold water to neutrality, dried under vacuum and crystallized from ethanol (170 ml) to give the dinitro compound (A), 45.5 g, yield 76.8%, as yellow prisms.
Quantity
0.275 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Yield
76.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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